molecular formula C5H13N5O B13365481 N-(2-(Hydrazinecarboximidamido)ethyl)acetamide

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide

Cat. No.: B13365481
M. Wt: 159.19 g/mol
InChI Key: LIXUJNFJCDOFDF-UHFFFAOYSA-N
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Description

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide is an acetamide derivative featuring a hydrazinecarboximidamido group (-NH-NH-C(=NH)-) attached to an ethyl chain. The hydrazinecarboximidamido group introduces amidine-like properties, enhancing hydrogen-bonding capabilities and reactivity compared to simpler acetamides .

Properties

Molecular Formula

C5H13N5O

Molecular Weight

159.19 g/mol

IUPAC Name

N-[2-[[amino(hydrazinyl)methylidene]amino]ethyl]acetamide

InChI

InChI=1S/C5H13N5O/c1-4(11)8-2-3-9-5(6)10-7/h2-3,7H2,1H3,(H,8,11)(H3,6,9,10)

InChI Key

LIXUJNFJCDOFDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN=C(N)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydrazinecarboximidamido)ethyl)acetamide typically involves the reaction of hydrazinecarboximidamide with ethyl acetamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, and the temperature is maintained at a specific range to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Hydrazinecarboximidamido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural features, synthesis routes, and biological activities of N-(2-(Hydrazinecarboximidamido)ethyl)acetamide with analogous compounds:

Compound Name Key Functional Groups Synthesis Method Biological Activity/Applications Reference
This compound Acetamide, hydrazinecarboximidamido Likely amidination of hydrazine derivatives (theoretical) Potential antimicrobial/anticancer (inferred)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Acetohydrazide, coumarin, nitrobenzylidene Condensation of hydrazides with aldehydes Not explicitly stated; similar hydrazides show anticancer activity
(Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides Hydrazone, dihydroisoquinoline Hydrazone formation via arylhydrazines Analgesic, antihypoxic, antimicrobial
N-Acetyltryptamine (N-(2-(1H-indol-3-yl)ethyl)acetamide) Acetamide, indole ethyl Chromatographic purification from microbial metabolites Antimicrobial (against Ralstonia solanacearum)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl Not described in evidence Toxicological properties unstudied
2-Amino-N-(2-hydroxyethyl)acetamide Amino, hydroxyethyl Commercial synthesis Research chemical (building block)

Physicochemical Properties

  • Melting Points and Solubility : Hydrazide derivatives with aromatic groups (e.g., ’s compound 2k) have high melting points (248–250°C) due to crystallinity. The target compound’s flexible ethyl chain and polar amidine group may lower its melting point but improve aqueous solubility .
  • Stability : Hydrazine derivatives are prone to oxidation, but the amidine group in the target compound may confer greater stability compared to hydrazones or hydrazides .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
This compound Theoretical: N-H (~3300), C=O (~1650) Not available in evidence
Compound 2k () C=O (1660), N-H (3250) 2.35 (s, 3H, CH₃), 6.8–8.3 (aromatic)
N-Acetyltryptamine () Not provided Not provided

Biological Activity

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Molecular Formula: C5H10N4O
Molecular Weight: 158.16 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(=O)NCC(=N)N

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Bacillus subtilis8

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, though further studies are needed to elucidate these mechanisms .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results against human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM)
MDA-MB-23115
MCF-720
HepG225

These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs, particularly due to its ability to induce apoptosis in cancer cells .

3. Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound has been reported to possess anti-inflammatory and analgesic effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of hydrazone derivatives related to this compound:

  • Antimicrobial Efficacy: A study conducted on hydrazone derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives showed MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment: Research evaluating the cytotoxic effects in SH-SY5Y neuroblastoma cells revealed that certain derivatives had low cytotoxicity, suggesting a favorable safety profile for further development .

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